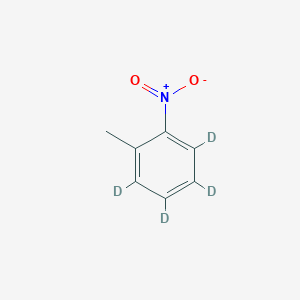

2-Nitrotoluene-3,4,5,6-d4

Beschreibung

Significance of Deuterium (B1214612) Labeling in Chemical Research

Deuterium labeling is a powerful technique with wide-ranging applications in the scientific community. Replacing hydrogen with deuterium, an isotope with an extra neutron, allows researchers to track molecules and probe the intricacies of chemical and biological processes. youtube.com This method is instrumental in several key areas:

Mechanistic Studies: Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms. synmr.inthalesnano.com By tracking the position of deuterium atoms throughout a chemical transformation, scientists can gain insights into the reaction's steps, identify intermediates, and understand its stereochemistry. synmr.in

Metabolism and Pharmacokinetic Studies: In pharmaceutical and toxicological research, deuterium labeling helps in tracing the metabolic fate of compounds within a living organism. synmr.inthalesnano.com It allows for a clearer understanding of how a substance is absorbed, distributed, metabolized, and excreted. clearsynth.com The kinetic isotope effect, where the heavier deuterium can slow down certain reactions, is particularly useful for improving a drug's metabolic stability. youtube.com

Analytical Standards: Deuterated compounds are frequently used as internal standards in analytical techniques like mass spectrometry. thalesnano.com Their similar chemical behavior but different mass allows for more accurate and reliable quantification of the non-labeled target compound. thalesnano.com

Spectroscopic Analysis: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are commonly used to avoid interference from proton signals, enabling clearer structural elucidation of the compound of interest. synmr.in Deuterium labeling within a molecule can also provide detailed information about its three-dimensional structure and dynamics. clearsynth.com

Overview of Deuterated Nitroaromatics

Nitroaromatic compounds are a class of chemicals characterized by an aromatic ring substituted with one or more nitro groups. nih.gov Their non-labeled forms are crucial intermediates in the synthesis of a wide array of industrial products, including dyes, pigments, pharmaceuticals, and agrochemicals. nih.gov Some nitroaromatics also form the basis of energetic materials. nih.gov

The deuteration of nitroaromatics provides researchers with specialized tools for investigation. Methods for creating these labeled compounds often involve base-catalyzed hydrogen isotope exchange with deuterium oxide (D₂O) or metal-catalyzed processes. nih.govchemrxiv.orgresearchgate.net For instance, alkylnitroaromatics can be selectively deuterated at the benzylic position under amine-base catalysis. nih.gov More advanced methods, such as silver-catalyzed hydrogen-isotope exchange, allow for the incorporation of deuterium onto the aromatic ring itself. chemrxiv.orgresearchgate.net

These deuterated nitroaromatics are primarily used in research to:

Investigate the reaction mechanisms of nitration and other electrophilic aromatic substitutions.

Serve as internal standards for the environmental monitoring of their non-labeled, and often pollutant, counterparts. nih.govrsc.org

Study the metabolic pathways and toxicological profiles of nitroaromatic compounds, many of which are known or suspected carcinogens. oup.comrsc.org

Rationale for Research on 2-Nitrotoluene-3,4,5,6-d4

This compound is a useful isotopically labeled compound for research. cymitquimica.com The rationale for its use stems from the importance of its non-deuterated analog, 2-nitrotoluene (B74249), and the specific advantages conferred by deuterium labeling. 2-Nitrotoluene is a high-production-volume chemical used primarily as an intermediate in the synthesis of toluidine-based azo dyes and other organic compounds. nih.govnih.gov However, it is also recognized as an environmental contaminant and a carcinogen. nih.govoup.comnih.gov

The specific research applications for this compound include:

Metabolic and Toxicological Studies: Given the carcinogenic nature of 2-nitrotoluene, its deuterated analog is an essential tool for studying its metabolic activation and detoxification pathways. oup.com Researchers can use this compound to trace the formation of metabolites and DNA adducts, providing a clearer picture of the mechanisms of its toxicity without the interference of naturally occurring background levels of the compound. oup.com

Mechanistic Probes: The compound is used to investigate the dissociation dynamics of nitrotoluene radical cations, which are important models for understanding the behavior of more complex nitroaromatic energetic molecules like TNT. researchgate.net

Analytical Reference Standard: this compound serves as an ideal internal standard for the accurate quantification of 2-nitrotoluene in environmental samples, such as groundwater or industrial wastewater, and in biological monitoring. nih.gov

Below are the physicochemical properties of this compound and its non-labeled form.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃D₄NO₂ |

| Molecular Weight | 141.07 g/mol |

| Physical State | Yellow Liquid |

| Purity | 99 atom % D |

| CAS Number | 115049-76-8 |

Source: cymitquimica.comcdnisotopes.com

Physicochemical Properties of 2-Nitrotoluene (Unlabeled)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Physical State | Yellowish Liquid |

| Density | 1.163 g/cm³ |

| Melting Point | -4 °C (25 °F) |

| Boiling Point | 222 °C (431 °F) |

| Water Solubility | 0.44 g/L |

| logP (Octanol/Water Partition Coefficient) | 2.3 |

Source: nih.govcdnisotopes.com

Eigenschaften

Molekularformel |

C7H7NO2 |

|---|---|

Molekulargewicht |

141.16 g/mol |

IUPAC-Name |

1,2,3,4-tetradeuterio-5-methyl-6-nitrobenzene |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D |

InChI-Schlüssel |

PLAZTCDQAHEYBI-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)[N+](=O)[O-])[2H])[2H] |

Kanonische SMILES |

CC1=CC=CC=C1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Ii. Synthetic Strategies for Deuterated 2 Nitrotoluene Analogues

Deuteration Methodologies for Aromatic Systems

The stability of the aromatic ring presents a challenge for direct deuteration. However, several effective methodologies have been developed to achieve this transformation.

Hydrogen-Deuterium (H-D) exchange reactions are a direct method for introducing deuterium (B1214612) into aromatic systems. mdpi.com These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the aromatic ring. mdpi.com

One common approach is acid-catalyzed H-D exchange. In this method, a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), is used to promote the electrophilic substitution of hydrogen with deuterium. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the deuterium ion (D⁺) acts as the electrophile. The regioselectivity of this method is governed by the electronic properties of the substituents on the aromatic ring. For electron-rich aromatic systems, deuteration occurs preferentially at the ortho and para positions. nih.gov

Metal catalysts, such as platinum on carbon (Pt/C), have also been shown to be effective for H-D exchange reactions on aromatic rings. researchgate.net The Pt/C-D₂O-H₂ system, for instance, has been successfully used for the deuteration of various aromatic compounds under mild conditions. researchgate.net This method offers the advantage of high deuterium incorporation and can be applied to a range of substrates, including those with various functional groups. researchgate.net

Table 1: Comparison of H-D Exchange Methodologies for Aromatic Rings

| Methodology | Catalyst/Reagent | Deuterium Source | Typical Conditions | Advantages | Limitations |

| Acid-Catalyzed | D₂SO₄, CF₃COOD | D₂O | Varies (can be harsh) | Direct deuteration | Potential for side reactions and substrate decomposition nih.gov |

| Platinum-Catalyzed | Pt/C | D₂O, H₂ | Mild (e.g., room temp.) | High deuterium incorporation, good functional group tolerance researchgate.net | Catalyst cost and potential for deactivation |

Palladium-catalyzed reactions have emerged as powerful tools for the deuteration of aromatic compounds, including nitroaromatics. These methods often exhibit high efficiency and functional group tolerance. acs.orgresearchgate.net

A notable approach involves the use of palladium catalysts with specific ligands to facilitate the C-H activation of the aromatic ring, followed by deuteration using a deuterium source like D₂O. acs.orgresearchgate.net The choice of ligand is crucial for the success of these reactions, with N,N-bidentate ligands containing an N-acylsulfonamide group showing high activity. This system allows for a reversible C-H activation step, leading to high degrees of deuterium incorporation. acs.orgresearchgate.net

The reaction conditions for palladium-catalyzed deuteration are typically mild, making this approach suitable for complex molecules. researchgate.net This methodology has been successfully applied to the late-stage deuteration of various arenes, demonstrating its broad applicability. acs.orgresearchgate.net While highly effective, challenges can arise from catalyst poisoning by certain substrates. acs.org

Silver-catalyzed hydrogen-isotope exchange has also been developed for the multideuteration of nitroaromatics using D₂O as the deuterium source. chemrxiv.orgacs.org This method shows a distinct deuteration pattern with significant deuterium accumulation around the aromatic ring. chemrxiv.orgacs.org

Beyond direct H-D exchange and palladium-catalyzed methods, other advanced synthetic strategies can be employed for the synthesis of ring-deuterated toluene (B28343) derivatives. These routes may involve the use of deuterated starting materials or intermediates.

One such approach is the dehydropericyclic reaction, which can be used to generate reactive intermediates that can then be trapped with a deuterium source. While conceptually derived from pericyclic reactions, this method offers a unique pathway to deuterated compounds. researchgate.net

Electrophotocatalysis represents another modern and green approach for the dearomatic deuteration of arenes. chinesechemsoc.org This technique utilizes an organic electrophotocatalyst and an economical deuterium source like D₂O to achieve Birch-type deuteration with excellent site-selectivity and high deuterium incorporation. chinesechemsoc.org This method is particularly attractive due to its mild reaction conditions and compatibility with renewable energy sources. chinesechemsoc.org

Isotopic Purity and Regioselectivity in Synthesis of 2-Nitrotoluene-3,4,5,6-d4

Achieving high isotopic purity and precise regioselectivity are critical aspects in the synthesis of this compound. The nitration of toluene itself presents a challenge in terms of regioselectivity. nih.gov

The commercial production of nitrotoluenes typically involves the nitration of toluene with a mixture of nitric and sulfuric acids. nih.gov This process yields a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene, with a smaller amount of 3-nitrotoluene. nih.gov The separation of these isomers is necessary to obtain pure 2-nitrotoluene as the starting material for deuteration. nih.gov Research into novel nitrating systems, such as N₂O₅ in dichloromethane, has shown promise in improving the regioselectivity of the initial nitration step, thereby reducing the formation of unwanted isomers. researchgate.net

Iii. Advanced Spectroscopic and Analytical Characterization of 2 Nitrotoluene 3,4,5,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Isotope Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of deuterated molecules, offering detailed insights into the location and extent of isotopic labeling.

¹H (Proton) NMR and ²H (Deuterium) NMR are complementary techniques used to confirm the specific pattern of deuteration in 2-Nitrotoluene-3,4,5,6-d4.

In the ¹H NMR spectrum of non-deuterated 2-nitrotoluene (B74249), signals corresponding to the four aromatic protons and the three methyl protons are observed. However, for this compound, the substitution of hydrogen with deuterium on the aromatic ring leads to the disappearance of the corresponding signals in the ¹H NMR spectrum. magritek.comstudymind.co.uk The only remaining signal is a singlet for the methyl (CH₃) group. This absence of aromatic proton signals is a primary confirmation of successful ring deuteration.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals in the aromatic region, confirming the presence and location of the deuterium atoms. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, but the signals are typically broader. illinois.eduhuji.ac.il This technique is highly effective for verifying the effectiveness of the deuteration process. magritek.comwikipedia.org

| Proton Position | 2-Nitrotoluene (ppm) oc-praktikum.de | This compound (Expected ppm) |

|---|---|---|

| CH₃ | ~2.56 | ~2.56 |

| H-3 | ~7.92 | Signal Absent |

| H-4 | ~7.31 | Signal Absent |

| H-5 | ~7.47 | Signal Absent |

| H-6 | ~7.31 | Signal Absent |

¹³C NMR spectroscopy provides further structural verification by probing the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of 2-nitrotoluene, seven distinct signals are observed, one for each carbon atom. oc-praktikum.dechemicalbook.com

When carbon atoms are bonded to deuterium instead of hydrogen, two main effects are observed in the ¹³C NMR spectrum. First, the resonance for the deuterated carbon (C-D) is split into a multiplet due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). For a single deuterium, this results in a 1:1:1 triplet. blogspot.com Second, the intensity of the signal for the deuterated carbon is significantly reduced. olemiss.edu

For this compound, the signals corresponding to the deuterated carbons (C3, C4, C5, and C6) would exhibit this characteristic splitting and reduced intensity. The signals for the non-deuterated carbons (C1, C2, and the methyl carbon) would remain as sharp singlets. This pattern provides definitive evidence for the specific locations of deuterium substitution on the aromatic ring.

| Carbon Position | 2-Nitrotoluene (ppm) oc-praktikum.de | This compound (Expected Appearance) |

|---|---|---|

| CH₃ | ~19.9 | Singlet |

| C1 | ~134.4 | Singlet |

| C2 | ~149.3 | Singlet |

| C3 | ~124.3 | Triplet, reduced intensity |

| C4 | ~131.9 | Triplet, reduced intensity |

| C5 | ~127.5 | Triplet, reduced intensity |

| C6 | ~133.0 | Triplet, reduced intensity |

Mass Spectrometry Techniques for Isotopic Purity and Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and isotopic composition of a compound, as well as for studying its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the isotopic composition and purity of deuterated compounds. nih.govrsc.org It can measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation of molecules with the same nominal mass but different elemental and isotopic compositions.

The molecular weight of this compound is higher than its non-deuterated counterpart due to the replacement of four hydrogen atoms with four deuterium atoms. HRMS can accurately measure this mass difference and confirm the incorporation of four deuterium atoms. Furthermore, it can be used to quantify the isotopic purity by detecting and measuring the relative abundances of the parent compound (d4) and any residual, less-deuterated isotopologues (d0, d1, d2, d3). nih.govresearchgate.net

| Isotopologue | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| 2-Nitrotoluene (d0) | C₇H₇NO₂ | 137.0477 |

| 2-Nitrotoluene-d1 | C₇H₆DNO₂ | 138.0540 |

| 2-Nitrotoluene-d2 | C₇H₅D₂NO₂ | 139.0602 |

| 2-Nitrotoluene-d3 | C₇H₄D₃NO₂ | 140.0665 |

| This compound | C₇H₃D₄NO₂ | 141.0728 |

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. For 2-nitrotoluene, characteristic fragmentation pathways have been identified. researchgate.net A key fragmentation for the ortho isomer involves an intramolecular hydrogen transfer from the methyl group to the nitro group, leading to the loss of a hydroxyl radical (•OH) and the formation of an ion at m/z 120. chegg.com Other common fragments include the loss of •NO₂ (m/z 91, tropylium (B1234903) ion) and •NO (m/z 107). restek.com

In this compound, these fragmentation pathways will still occur, but the masses of the resulting fragment ions containing the deuterated aromatic ring will be shifted. For example, the loss of the •OH radical from the molecular ion (m/z 141) would result in a fragment ion at m/z 124. The tropylium ion fragment, formed from the ring and methyl group, would lose the nitro group, but retain the deuterium atoms, resulting in a shift of its m/z value. Studying these mass shifts helps to confirm the location of the deuterium labels and elucidate the fragmentation mechanisms.

| Fragmentation | 2-Nitrotoluene Fragment (m/z) | This compound Expected Fragment (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | 137 | 141 |

| [M - OH]⁺ | 120 | 124 |

| [M - NO]⁺ | 107 | 111 |

| [M - NO₂]⁺ | 91 | 95 |

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies.

The most significant change is observed in the C-H stretching region. Aromatic C-H stretching vibrations typically appear in the IR and Raman spectra around 3000-3100 cm⁻¹. openstax.org Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2100-2300 cm⁻¹ range. cdnsciencepub.comresearchgate.net The appearance of these C-D stretching bands and the concurrent disappearance of the aromatic C-H stretching bands provide strong evidence of deuteration on the aromatic ring.

| Vibrational Mode | 2-Nitrotoluene (Approx. cm⁻¹) | This compound (Expected Approx. cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Absent |

| Aromatic C-D Stretch | - | 2100 - 2300 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |

| Asymmetric NO₂ Stretch | ~1525 | ~1525 |

| Symmetric NO₂ Stretch | ~1350 | ~1350 |

| Aromatic Ring C=C Stretch | 1450 - 1600 | Slightly shifted |

Chromatographic Methods for Purity and Isomer Separation in Deuterated Mixtures

The assessment of chemical purity and isomeric distribution is critical in the characterization of isotopically labeled compounds such as this compound. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for this purpose. These methods are employed to separate the deuterated target compound from its non-deuterated (protiated) analog, other positional isomers (deuterated and non-deuterated), and any impurities arising from the synthesis process.

Gas Chromatography (GC)

Gas-liquid chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like nitrotoluenes. nih.gov For this compound, GC is highly effective for both purity assessment and isomer separation. The separation is typically achieved using capillary columns with various stationary phases.

Stationary Phases and Columns: The choice of the stationary phase is crucial for achieving the desired separation. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase, or columns with a low to mid-polarity, like a 5% phenyl-polysiloxane phase, are often effective. epa.gov These columns primarily separate compounds based on their boiling points and, to a lesser extent, polarity differences. EPA Method 8091, for instance, suggests columns like DB-5 and DB-1701 for the separation of nitroaromatics. epa.gov

Isotope Effect on Retention Time: A key aspect of chromatographically separating deuterated compounds is the isotopic effect on retention behavior. In GC, deuterated compounds often exhibit slightly shorter retention times than their protiated counterparts. nih.govnih.gov This phenomenon, known as the "inverse isotope effect," is attributed to the lower polarizability and weaker van der Waals interactions of C-D bonds compared to C-H bonds. Consequently, this compound is expected to elute slightly before non-deuterated 2-nitrotoluene on most common stationary phases. nih.gov This subtle difference allows for the chromatographic resolution of isotopologues.

Detection Systems: A variety of detectors can be coupled with GC for the analysis of deuterated nitrotoluenes.

Flame Ionization Detection (FID): Provides a general, robust signal for organic compounds but does not differentiate between deuterated and non-deuterated species. nih.gov

Electron Capture Detection (ECD): Offers high sensitivity for electrophilic compounds like nitroaromatics but also does not distinguish isotopologues. dguv.de

Mass Spectrometry (MS): GC-MS is the most powerful technique for this application. It not only separates the compounds based on their retention times but also provides mass-to-charge (m/z) ratio information, which unequivocally confirms the identity and isotopic enrichment of the analyte. dtic.mil The mass spectrometer can easily distinguish between this compound (molecular weight ≈ 141.1 g/mol ) and 2-nitrotoluene (molecular weight ≈ 137.1 g/mol ), as well as identify any partially deuterated impurities.

The following table illustrates the expected elution order and relative retention times for 2-nitrotoluene and its deuterated analog in a typical GC analysis.

Table 1: Illustrative GC Retention Data for Nitrotoluene Isotopologues and Isomers This interactive table provides hypothetical data based on established chromatographic principles to illustrate the separation of nitrotoluene isomers and the inverse isotope effect in GC.

| Compound | Isomeric Position | Deuteration Status | Expected Relative Retention Time (min) | Key Mass Fragment (m/z) (for GC-MS) |

|---|---|---|---|---|

| This compound | Ortho | Perdeuterated (Aromatic Ring) | 10.25 | 141 |

| 2-Nitrotoluene | Ortho | Protiated | 10.30 | 137 |

| 3-Nitrotoluene | Meta | Protiated | 10.80 | 137 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For nitrotoluene isomers, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com

Separation Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds are retained longer on the column.

Isotopic Effects in HPLC: The separation of isotopologues by HPLC is also possible, influenced by subtle differences in properties like hydrophobicity and polarizability caused by isotopic substitution. researchgate.net Deuteration on an aromatic ring can slightly increase the molecule's hydrophobicity, which would lead to a slightly longer retention time in reversed-phase mode. Therefore, in contrast to GC, this compound may elute slightly after its protiated counterpart.

Method Parameters: A typical method for separating nitrotoluene isomers involves a C18 column with a mobile phase gradient of acetonitrile and water, with detection using a UV detector at a wavelength around 254 nm. nih.gov

The following table presents a hypothetical separation scenario for nitrotoluene isomers and isotopologues using RP-HPLC.

Table 2: Representative RP-HPLC Separation Data for Nitrotoluene Isomers This interactive table provides hypothetical data based on established chromatographic principles to illustrate the separation of nitrotoluene isomers and the isotope effect in RP-HPLC.

| Compound | Isomeric Position | Deuteration Status | Expected Retention Time (min) |

|---|---|---|---|

| 4-Nitrotoluene | Para | Protiated | 8.50 |

| 2-Nitrotoluene | Ortho | Protiated | 9.15 |

| This compound | Ortho | Perdeuterated (Aromatic Ring) | 9.20 |

By employing these chromatographic methods, researchers can effectively determine the isotopic and chemical purity of this compound, ensuring the quality of the material for subsequent experimental use. The combination of GC and HPLC provides a comprehensive analytical workflow for the separation and quantification of the target compound and potential impurities.

Iv. Mechanistic Investigations Utilizing 2 Nitrotoluene 3,4,5,6 D4 As a Probe

Kinetic Isotope Effect (KIE) Studies on Reactions Involving 2-Nitrotoluene-3,4,5,6-d4

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). The magnitude of the KIE provides critical information about the rate-determining step (RDS) of a reaction and the nature of the transition state.

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, and nitration is one of its most studied examples. The mechanism generally proceeds in two steps:

Attack of the electrophile (the nitronium ion, NO₂⁺) on the aromatic ring to form a resonance-stabilized carbocation known as the arenium ion or sigma complex. This step disrupts aromaticity and is typically the slow, rate-determining step. masterorganicchemistry.com

Rapid removal of a proton (or deuteron) from the arenium ion by a weak base to restore aromaticity and form the nitroaromatic product. masterorganicchemistry.com

For the nitration of benzene (B151609) and many of its derivatives, the cleavage of the C-H bond is not involved in the rate-determining step. youtube.com Consequently, when benzene is replaced with hexadeuterobenzene (C₆D₆), there is no significant change in the reaction rate. pharmacy180.comstackexchange.com The observed KIE (kH/kD) is approximately 1. stackexchange.comstackexchange.com This absence of a primary KIE is strong evidence for the two-step mechanism, as it indicates that the C-H/C-D bond is broken in a fast step subsequent to the RDS. youtube.com

Applying this principle to this compound, one would expect a negligible primary KIE for nitration reactions on the aromatic ring. The rate of nitration would be governed by the formation of the arenium ion intermediate, a step that does not involve the cleavage of a C-D bond on the ring.

However, a small secondary kinetic isotope effect might be observed. Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking in the RDS. epfl.ch In the case of nitration, the formation of the arenium ion involves the rehybridization of one of the aromatic carbons from sp² to sp³. This change in hybridization can result in a small inverse KIE (kH/kD < 1), typically in the range of 0.8 to 0.9, because the out-of-plane bending vibrational frequencies of a C-D bond are lower than those of a C-H bond, which can slightly stabilize the sp³-hybridized transition state. epfl.ch

While nitration typically shows no primary KIE, this is not true for all electrophilic aromatic substitution reactions. In reactions where the second step (deprotonation/deuteronation) is slow or reversible, a significant primary KIE can be observed. A classic example is aromatic sulfonation, which is a reversible process. The removal of the proton/deuteron (B1233211) can become partially or fully rate-limiting, leading to a primary KIE greater than 1. stackexchange.com

The use of this compound allows for a direct comparison of reaction mechanisms. By measuring the KIE, one can probe the energy profile of the reaction and determine the extent to which C-D bond cleavage contributes to the rate-determining transition state. A significant kH/kD value (typically > 2) would suggest that, unlike nitration, the abstraction of the deuteron from the aromatic ring is a kinetically significant step.

| Reaction Type | Typical Rate-Determining Step | Expected Primary KIE (kH/kD) for Ring C-H/C-D Cleavage |

| Nitration | Formation of Arenium Ion | ≈ 1 pharmacy180.comstackexchange.com |

| Halogenation (Br₂, Cl₂) | Formation of Arenium Ion | ≈ 1 |

| Friedel-Crafts Alkylation | Formation of Arenium Ion | ≈ 1 |

| Sulfonation | Often, the removal of H⁺/D⁺ from the Arenium Ion | > 1 stackexchange.com |

| Iodination | Removal of H⁺/D⁺ can be rate-limiting under certain conditions | > 1 (e.g., 2.25 observed) stackexchange.com |

This table presents typical values; exceptions can occur due to steric or electronic effects.

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than surmounting it. eurekalert.org Because of its low mass, hydrogen is particularly prone to tunneling in chemical reactions, especially at low temperatures. eurekalert.org Deuterium (B1214612), being twice as massive, has a much lower probability of tunneling. researchgate.net

This mass dependence means that reactions proceeding via tunneling can exhibit exceptionally large primary kinetic isotope effects, with kH/kD values often far exceeding the semiclassical limit of approximately 7-10 at room temperature. nih.gov The observation of such a large KIE is considered a strong indicator of a tunneling mechanism. However, it has also been shown that some reactions that occur exclusively through tunneling can display unexpectedly small KIEs due to matrix or solvation effects. nih.govchemrxiv.org

In the context of this compound, any reaction mechanism that involves the transfer of a proton/deuteron from the aromatic ring in the rate-determining step could potentially have a tunneling component. By measuring the KIE over a range of temperatures and comparing it to theoretical predictions, researchers could determine if tunneling plays a significant role. The deuteration of the ring in this compound would serve to dramatically decrease the reaction rate if tunneling were a dominant pathway for the corresponding protio compound.

Elucidation of Reaction Pathways and Transition States through Isotopic Labeling

The strategic placement of isotopes is fundamental to tracing reaction pathways. For electrophilic aromatic substitution on 2-nitrotoluene (B74249), the use of this compound provides definitive evidence for the structure of the reaction intermediate. The observation that a deuterium atom is lost from the ring during the substitution confirms that the electrophile adds to a carbon atom that initially bore a deuterium atom, forming the arenium ion intermediate before the C-D bond is cleaved.

Furthermore, the magnitude of the KIE, as discussed previously, provides insight into the structure of the transition state.

A KIE ≈ 1 implies that the transition state of the rate-determining step resembles the arenium ion intermediate, with the C-D bond still intact. masterorganicchemistry.com

A large primary KIE > 2 suggests that the transition state involves the breaking of the C-D bond, with the deuteron being partially transferred to a base.

Therefore, by simply measuring the rate difference between the deuterated and non-deuterated 2-nitrotoluene, one can map out the highest energy point along the reaction coordinate.

Photochemical and Thermal Decomposition Mechanisms of Deuterated Nitrotoluenes

The decomposition of nitrotoluenes is of significant interest, particularly in the context of energetic materials and environmental fate. The mechanisms for thermal and photochemical decomposition are often complex and can be elucidated using isotopic labeling.

The thermal decomposition of 2-nitrotoluene is known to be distinct from its meta and para isomers due to the "ortho effect." The primary step is believed to be an intramolecular hydrogen atom transfer from the methyl group to the oxygen of the nitro group, which leads to the formation of an aci-nitro tautomer. researchgate.netresearchgate.net This intermediate can then undergo further reactions. For this mechanism, a primary KIE would be expected upon deuteration of the methyl group. The use of this compound, with its deuterated ring, would not be expected to produce a significant primary KIE in this pathway. However, it could exhibit a minor secondary KIE, reflecting the influence of the ring's vibrational modes on the stability of the transition state for the methyl C-H bond cleavage.

Similarly, the photochemistry of 2-nitrotoluene often involves the formation of the same aci-nitro intermediate via an excited-state intramolecular hydrogen transfer. researchgate.netresearchgate.net The quantum yield of this process would be sensitive to methyl group deuteration. Studies with this compound could help to isolate these effects from other potential photochemical pathways that might involve the aromatic ring directly, such as photonitration initiated by the photolysis of nitrate (B79036) ions in aqueous solution. nih.gov

Reductive Transformations and Metabolic Pathways of this compound

Understanding the fate of nitroaromatic compounds in biological systems and the environment is critical for assessing their toxicity and biodegradability. The metabolism of 2-nitrotoluene can proceed via two main routes: reduction of the nitro group to an amino group (forming 2-aminotoluene or o-toluidine) and oxidation of the methyl group to a carboxylic acid (forming 2-nitrobenzoic acid). nih.gov Nitroreduction is a particularly important pathway for the metabolic activation of these compounds. nih.gov

In metabolic studies, isotopically labeled compounds are indispensable for tracing the parent compound and its metabolites through complex biological matrices. This compound serves as an ideal tracer for this purpose. The four deuterium atoms on the aromatic ring provide a distinct mass signature that can be easily detected by mass spectrometry.

When this compound is introduced into a biological system (e.g., a cell culture, a microorganism, or an animal model), its metabolites will retain the four-deuterium-atom label on the aromatic ring. This allows for:

Unambiguous Identification: Metabolites can be confidently identified and distinguished from endogenous compounds in complex extracts.

Pathway Elucidation: By identifying the series of labeled metabolites, the sequence of biotransformation reactions can be determined. nih.gov

Quantitative Analysis: Isotope dilution mass spectrometry can be used for the precise quantification of the parent compound and its metabolites, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).

The C-D bonds on the aromatic ring are generally stable under metabolic conditions, making this compound a robust tool for mapping the complete metabolic and reductive transformation pathways of 2-nitrotoluene.

V. Theoretical and Computational Chemistry Approaches for 2 Nitrotoluene 3,4,5,6 D4

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 2-Nitrotoluene-3,4,5,6-d4. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. jussieu.fr In DFT, the energy of the system is determined as a functional of the electron density. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. researchgate.netasianpubs.org

The primary effect of deuteration on the electronic ground state is subtle, mainly manifesting through changes in vibrational frequencies and zero-point energy (ZPE). The electronic distribution itself is largely unaffected by the change in nuclear mass. DFT studies on similar nitroaromatic compounds have been used to calculate key parameters such as optimized structural parameters (bond lengths and angles), dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). asianpubs.orgnih.gov The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative Ground State Properties of 2-Nitrotoluene (B74249) Calculated by DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -475.XXX |

| Dipole Moment (Debye) | 3.XX |

| HOMO Energy (eV) | -8.XX |

| LUMO Energy (eV) | -1.XX |

| HOMO-LUMO Gap (eV) | 7.XX |

Note: This table provides typical values for a nitrotoluene molecule as specific calculations for the d4 isotopologue are not available. The deuteration would cause minor changes to the total and ZPE-corrected energies.

While DFT is excellent for ground states, studying excited states and photochemical reactivity often requires more advanced methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. researchgate.net For instance, the G2M(RCC,MP2)//B3LYP/6-311G(d,p) level of theory has been used to study the complex unimolecular decomposition pathways of 2-nitrotoluene, revealing multiple channels for its breakdown upon heating. nih.gov Such high-level calculations can elucidate potential energy surfaces, identifying transition states and reaction intermediates that govern the molecule's thermal stability and reactivity. researchgate.net

Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies and simulating UV-Vis spectra. asianpubs.org For more complex situations, especially those involving charge transfer or conical intersections, higher-level ab initio methods like the second-order algebraic diagrammatic construction [ADC(2)] are employed to provide a more accurate description of excited states. chemrxiv.org

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for large systems or preliminary screenings of reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and intermolecular interactions. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov

For this compound, MD simulations can be used to explore the rotational barrier of the methyl and nitro groups and to understand how the molecule interacts with its environment, such as in a solvent or in the solid state. An all-atom classical force field, with parameters derived from quantum chemical calculations (like B3LYP/6-311+G**), can be developed to accurately model both crystalline and liquid phases. nih.gov Such simulations can predict macroscopic properties like density, enthalpy of sublimation, and mechanical properties. nih.govmdpi.com The primary influence of deuteration in MD simulations would be on the vibrational motions and dynamics, which can be captured if a quantum-corrected force field or path-integral MD is used.

Computational Modeling of Kinetic Isotope Effects and Reaction Mechanisms

The replacement of hydrogen with deuterium (B1214612) in this compound can lead to significant kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. nih.gov KIEs are a powerful tool for elucidating reaction mechanisms. Computational modeling is essential for interpreting and predicting these effects.

The primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The heavier deuterium atom leads to a lower ZPVE, meaning more energy is required to break a C-D bond compared to a C-H bond. nih.gov Theoretical calculations of KIEs involve computing the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species. Transition State Theory (TST) in conjunction with methods like DFT can be used to calculate rate constants and predict KIEs. nih.gov

For reactions involving hydrogen tunneling, the KIE can be unusually large. chemrxiv.org Advanced computational methods, such as semiclassical instanton theory or quantum instanton approaches, are required to accurately model these quantum mechanical effects. nih.gov In the case of this compound, deuteration occurs on the aromatic ring. While this is not the site of common abstraction reactions (which typically involve the methyl group), KIEs could still be observed in reactions involving electrophilic aromatic substitution or other processes where the C-D bond is altered in the rate-determining step. For example, studies on the enzymatic dioxygenation of 2-nitrotoluene have measured carbon, hydrogen, and nitrogen isotope effects to probe the reaction mechanism. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Calculations

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide simulated spectra that aid in the analysis of experimental results.

DFT and ab initio methods are used to calculate harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. The isotopic substitution of hydrogen with deuterium on the aromatic ring will cause a significant shift in the frequencies of C-D stretching and bending modes compared to the C-H modes in the non-deuterated compound. These shifts are predictable and can be used to assign spectral features. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. asianpubs.org While the electronic effect of deuterium is small, it can cause minor changes in the chemical shifts of nearby nuclei.

Table 2: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Aromatic C-H vs. C-D Stretching Modes

| Vibrational Mode | Isotope | Calculated Frequency (Unscaled) |

| Aromatic C-X Stretch | H | ~3100 |

| Aromatic C-X Stretch | D | ~2300 |

Note: This table illustrates the typical shift in vibrational frequency upon deuteration. Actual values would require specific calculations for this compound.

Vi. Applications of 2 Nitrotoluene 3,4,5,6 D4 in Advanced Organic Synthesis Research

Use as a Labeled Precursor for Synthesis of Complex Molecules

The strategic incorporation of deuterium-labeled building blocks is a powerful method for accessing complex molecules with isotopic labels. 2-Nitrotoluene-3,4,5,6-d4 functions as a versatile deuterated precursor, introducing a stable isotopic tag into a synthetic pathway. This is particularly useful in the pharmaceutical and materials science fields where deuterated compounds can exhibit improved metabolic stability or unique properties for electronic applications. uwaterloo.ca

The synthesis of complex molecules often involves multi-step sequences where tracking the fate of specific atoms or fragments is crucial. By starting with this compound, the deuterium-labeled aromatic ring can be carried through various transformations. For instance, 2-nitrotoluene (B74249) is a known precursor for key intermediates like o-toluidine (B26562) and 2-nitrobenzaldehyde, which are used in the production of dyes, pharmaceuticals, and other specialty chemicals. nih.govchem-soc.si Using the deuterated analogue allows for the synthesis of the corresponding labeled derivatives, which can then be used as internal standards in mass spectrometry or to study drug metabolism. princeton.edu

Table 1: Examples of Complex Molecules Synthesized from Labeled Precursors This table illustrates how a deuterated precursor like this compound can be transformed into more complex labeled molecules.

| Precursor | Transformation Reaction(s) | Product Class | Research Application |

| This compound | Reduction of nitro group | Deuterated Aromatic Amines | Synthesis of labeled pharmaceutical intermediates. |

| This compound | Oxidation of methyl group | Deuterated Benzaldehydes | Precursors for labeled heterocyclic compounds. chem-soc.si |

| This compound | Nitration followed by reduction | Deuterated Toluenediamines | Building blocks for labeled polymers (e.g., polyurethanes). mdpi.com |

| Deuterated Toluene (B28343) | Nitration using mixed acids nih.gov | Deuterated Nitrotoluenes | Versatile building blocks for organic electronics. uwaterloo.ca |

Role in Isotopic Labeling Strategies for Mechanistic Organic Reactions

One of the most significant applications of this compound is in the elucidation of organic reaction mechanisms. princeton.eduucsb.edu Isotopic labeling helps chemists trace the pathways of atoms and bonds throughout a chemical reaction. The primary tool for this is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. princeton.edu

Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of 2-nitrotoluene and this compound, researchers can determine if the breaking of an aromatic C-H bond is part of the rate-determining step of a reaction. If a significant KIE is observed, it provides strong evidence for the involvement of that bond in the crucial transition state of the reaction. This method is invaluable for distinguishing between proposed reaction pathways. acs.orguokerbala.edu.iq

Table 2: Illustrative Kinetic Isotope Effects (KIE) in Mechanistic Studies

| Reaction Type | Description | Typical kH/kD Value | Mechanistic Implication of a High kH/kD Value |

| Aromatic Electrophilic Sub. | Substitution on the deuterated ring. | > 1 | C-H(D) bond cleavage is part of the rate-determining step. |

| Hydrogen Atom Transfer | Abstraction of a hydrogen/deuterium (B1214612) atom from the ring. | 2-10 | Confirms H(D) atom abstraction occurs in the rate-limiting step. |

| C-H Activation | Direct functionalization of the aromatic ring catalyzed by a transition metal. | > 2 | Provides evidence for C-H(D) bond cleavage in the catalytic cycle. |

| Thermal Decomposition | Studying the initial bond-breaking events during decomposition. acs.org | > 1 | Helps identify the primary fragmentation pathways. |

Development of Novel Synthetic Methodologies Employing Deuterated Reagents

The increasing demand for deuterated compounds has spurred research into new, more efficient synthetic methods. tn-sanso.co.jp Traditionally, the synthesis of deuterated aromatic compounds involves hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O) under high temperature and pressure in a batch reactor. tn-sanso.co.jp These methods can suffer from drawbacks such as high cost, limited production scale, and long reaction times.

Recent advancements focus on developing novel technologies like flow synthesis to produce deuterated compounds, including precursors like this compound. Flow chemistry, often combined with microwave heating, offers significant advantages over conventional batch processes. In a flow system, reactants are continuously pumped through a heated reactor, allowing for better control over reaction conditions, improved heat and mass transfer, and higher throughput. tn-sanso.co.jp This approach can lead to higher reaction efficiency, reduced use of expensive deuterated reagents like D₂O, and a more streamlined and scalable production process. tn-sanso.co.jp The development of these methodologies is crucial for making deuterated reagents more accessible for research and industrial applications.

Table 3: Comparison of Synthetic Methodologies for Deuterated Aromatic Compounds

| Parameter | Conventional Batch Synthesis tn-sanso.co.jp | Flow Synthesis with Microwave Technology tn-sanso.co.jp |

| Reactor Type | Large, stirred reaction vessel | Small, continuous flow reactor tube |

| Heating Method | External heating (oil bath, mantle) | Microwave irradiation |

| Process Time | Long (includes slow heating and cooling cycles) | Short (rapid heating and cooling) |

| Production Throughput | Limited by vessel size | High, continuous production |

| Reaction Efficiency | Lower due to inefficient heat/mass transfer | Higher due to precise control and efficient heating |

| Scalability | Difficult to scale up | Easily scalable by extending operation time or parallelizing reactors |

| Reagent Consumption | Often requires a large excess of D₂O | More efficient use of D₂O through stepwise exchange |

Vii. Environmental Fate and Tracer Studies with Deuterated Nitrotoluenes

Tracing Environmental Transformation Pathways of Aromatic Nitro Compounds

Deuterated nitrotoluenes are instrumental in elucidating the complex transformation pathways of aromatic nitro compounds in the environment. By introducing a compound like 2-Nitrotoluene-d4 into a system (such as a soil microcosm or a water sample), scientists can accurately track the formation of various degradation products over time using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). The deuterium (B1214612) label acts as a unique signature, ensuring that the detected metabolites originate from the introduced tracer and not from pre-existing contamination.

Research on related nitroaromatic compounds, such as dinitrotoluenes (DNT), has demonstrated that degradation can proceed through several competing pathways, including dioxygenation, reduction of the nitro group, and oxidation of the methyl group. nih.gov The use of stable isotopes of carbon, nitrogen, and hydrogen helps to infer the relative contribution of these pathways. nih.govresearchgate.net For example, a study on DNT isomers showed that the transformation of 2,4-DNT was predominantly due to dioxygenation, whereas 2,4,6-trinitrotoluene (B92697) (TNT) was mostly reduced. nih.gov

The application of 2-Nitrotoluene-d4 allows for precise identification of intermediates and final products, helping to construct a complete picture of the degradation cascade. This information is vital for assessing the environmental risks associated with nitrotoluene contamination and for developing effective remediation strategies.

Table 1: Common Transformation Reactions for Nitrotoluenes Tracked by Isotopic Tracers

| Reaction Type | Initial Reactant | Key Intermediate/Product | Isotopic Application |

|---|---|---|---|

| Oxidation (Dioxygenase Attack) | 2-Nitrotoluene (B74249) | 3-Methylcatechol (B131232) | Tracking the deuterated aromatic ring into hydroxylated products. |

| Reduction | 2-Nitrotoluene | 2-Aminotoluene (o-Toluidine) | Following the deuterated molecule as the nitro group is converted to an amino group. |

| Methyl Group Oxidation | 2-Nitrotoluene | 2-Nitrobenzyl alcohol | Monitoring changes in the deuterated aromatic ring while the methyl group is oxidized. |

Isotopic Fingerprinting in Environmental Contaminant Studies

Isotopic fingerprinting, also known as Compound Specific Isotope Analysis (CSIA), is a powerful forensic tool used to identify and apportion sources of environmental pollution. copernicus.orgvu.nl This technique relies on the principle that contaminants from different manufacturing batches or sources can have slightly different, yet characteristic, stable isotope ratios of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H). dtic.milenviro.wiki

While 2-Nitrotoluene-d4 is intentionally synthesized with a heavy isotope label for use as a tracer or internal standard, the principles of isotopic fingerprinting are applied to its non-labeled counterpart found in contaminated sites. nih.gov By analyzing the isotopic signature of 2-nitrotoluene in a groundwater plume, for instance, it may be possible to link it to a specific industrial source or spill event. copernicus.org

Deuterated standards like 2-Nitrotoluene-d4 play a crucial role in these studies. They are used as internal standards to ensure the accuracy and precision of the isotope ratio measurements. Furthermore, they can be used in controlled laboratory experiments to determine the kinetic isotope effects associated with different degradation reactions. This information is critical for interpreting isotopic data from the field, as it allows scientists to distinguish between changes in isotopic composition due to source differences versus those caused by degradation processes. vu.nl

Table 2: Hypothetical Isotopic Signatures (δ¹³C) for 2-Nitrotoluene from Different Sources

| Potential Source | Manufacturing Process | Typical δ¹³C Value (‰) |

|---|---|---|

| Source A | Nitration of toluene (B28343) from petroleum feedstock | -28.5 |

| Source B | Nitration of toluene from coal-tar feedstock | -25.0 |

| Source C | By-product from TNT manufacturing | -27.2 |

| Environmental Sample | Groundwater contamination | -28.3 |

This data is illustrative. Actual values vary based on specific raw materials and production conditions.

Biodegradation and Abiotic Degradation Mechanisms of Deuterated 2-Nitrotoluene

Understanding the mechanisms by which 2-nitrotoluene breaks down is essential for predicting its persistence and impact in the environment. Using 2-Nitrotoluene-d4 as a tracer allows for unambiguous monitoring of these degradation processes.

Biodegradation: Microorganisms have evolved diverse strategies to break down nitroaromatic compounds. nih.govcswab.org Studies on 2-nitrotoluene have identified several bacterial strains capable of using it as a source of carbon, nitrogen, and energy. nih.govnih.gov The primary aerobic biodegradation pathway involves an initial attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of 3-methylcatechol and the release of the nitro group as nitrite. researchgate.netnih.govresearchgate.net This intermediate, 3-methylcatechol, is then further degraded through the meta-cleavage pathway. nih.govnih.gov Other pathways, such as the reduction of the nitro group to form 2-aminotoluene, can also occur, particularly under anaerobic (oxygen-free) conditions. researchgate.net

Abiotic Degradation: Non-biological processes can also contribute to the degradation of 2-nitrotoluene. One of the main abiotic pathways is photochemical degradation, or photolysis. nih.gov When dissolved in water or present in the atmosphere, 2-nitrotoluene can absorb ultraviolet (UV) light, which can lead to its transformation into products like 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol. nih.gov Chemical hydrolysis is generally not considered a significant environmental fate process for 2-nitrotoluene. nih.gov In anaerobic sediments, abiotic reduction by minerals or other reduced substances can also play a role.

The use of 2-Nitrotoluene-d4 in laboratory and field studies helps quantify the rates of these different degradation reactions and confirms the identity of the resulting products without interference from other compounds.

Table 3: Key Degradation Mechanisms of 2-Nitrotoluene

| Degradation Type | Mechanism | Conditions | Key Products |

|---|---|---|---|

| Biodegradation | Dioxygenase attack | Aerobic | 3-Methylcatechol, Nitrite |

| Biodegradation | Nitroreduction | Anaerobic | 2-Aminotoluene |

| Abiotic Degradation | Photolysis | Presence of UV light (e.g., sunlit surface waters) | 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol |

Sorption and Transport Studies in Environmental Matrices using Isotopic Tracers

The movement (transport) and retention (sorption) of 2-nitrotoluene in the environment are critical factors that determine its potential to contaminate groundwater and spread from a source area. Isotopic tracers like 2-Nitrotoluene-d4 are invaluable for studying these processes.

When released into the soil, 2-nitrotoluene is expected to have moderate mobility. nih.govnih.gov Its tendency to sorb to soil and sediment particles is largely influenced by the amount of soil organic matter (SOM). slu.se Compounds can partition into the organic fraction of the soil, which slows their movement with flowing water. Studies with related compounds like TNT have shown that sorption can be strong and not fully reversible, indicating complex interactions with the soil matrix. slu.se

By adding a known amount of 2-Nitrotoluene-d4 to soil or sediment columns in the laboratory, researchers can precisely measure how much of the compound remains dissolved in the water versus how much becomes attached to the solid particles. This allows for the determination of important environmental parameters like the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These coefficients are essential inputs for environmental models that predict contaminant transport and the potential for groundwater contamination. The use of a deuterated tracer ensures that the measurements reflect the behavior of the added compound and are not skewed by any pre-existing contamination. nih.gov

Table 4: Illustrative Sorption Coefficients (Koc) for 2-Nitrotoluene in Different Environmental Matrices

| Matrix Type | Organic Carbon Content | Typical Koc Value (L/kg) | Implication for Mobility |

|---|---|---|---|

| Sandy Soil | Low (<1%) | ~150 | High Mobility |

| Silt Loam | Moderate (1-3%) | ~400 | Moderate Mobility |

| Peat/High Organic Soil | High (>10%) | ~1200 | Low Mobility |

| Aquifer Sediment | Very Low (<0.5%) | ~100 | Very High Mobility |

Values are illustrative and depend on specific soil properties.

Viii. Future Research Directions and Emerging Methodologies for Deuterated Nitroaromatics

Integration with Advanced Analytical Techniques

The use of 2-Nitrotoluene-3,4,5,6-d4 as an internal standard is a cornerstone of its application in advanced analytical techniques, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical properties of this compound are nearly identical to its non-deuterated counterpart, 2-nitrotoluene (B74249), allowing it to behave similarly during sample preparation and analysis. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.

This distinction is crucial for accurate quantification of 2-nitrotoluene in complex environmental samples. By adding a known amount of this compound to a sample, analysts can compensate for the loss of the target analyte during extraction and sample workup, as well as for variations in instrument response. This isotope dilution mass spectrometry (IDMS) approach significantly reduces systematic errors and improves the precision and accuracy of quantitative analysis.

Future research in this area is expected to focus on the development of new analytical methods with even lower detection limits and higher throughput. The integration of this compound with advanced high-resolution mass spectrometry techniques will likely enable more sensitive and specific detection of 2-nitrotoluene and its transformation products in various environmental matrices.

Table 1: Applications of this compound in Analytical Techniques

| Analytical Technique | Application of this compound | Benefit |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Accurate quantification, correction for analyte loss and matrix effects. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Precise measurement in complex matrices, improved method validation. |

| Isotope Dilution Mass Spectrometry (IDMS) | Isotope-labeled analogue | Significant reduction of systematic error, enhanced accuracy. |

Development of New Catalytic Deuteration Methods

The synthesis of deuterated nitroaromatics, including this compound, is a critical area of research, as the availability of these compounds underpins their various applications. Traditional methods for deuteration can be harsh and may lack selectivity. Consequently, there is a significant drive towards the development of new, more efficient, and selective catalytic deuteration methods.

Recent advancements have focused on transition metal-catalyzed hydrogen-isotope exchange (HIE) reactions. These methods often utilize readily available and inexpensive deuterium sources like deuterium oxide (D₂O). Various transition metals, including palladium, platinum, rhodium, silver, and ruthenium, have shown promise as catalysts for the deuteration of aromatic compounds.

These catalytic systems offer several advantages, including milder reaction conditions, higher selectivity for specific C-H bonds, and better functional group tolerance. For instance, silver-catalyzed deuteration has been shown to be effective for a range of nitroaromatics, proceeding via a proposed aryl-silver intermediate. Similarly, palladium-catalyzed methods have been developed for the late-stage deuteration of complex aromatic molecules.

Future research will likely focus on developing even more active and selective catalysts, expanding the substrate scope of these reactions, and improving the cost-effectiveness of the deuteration process. The ultimate goal is to provide a robust and versatile toolkit for the synthesis of a wide array of specifically deuterated nitroaromatic compounds.

Table 2: Emerging Catalytic Deuteration Methods for Aromatic Compounds

| Catalyst System | Deuterium Source | Key Features |

| Silver-based catalysts | D₂O | Effective for a range of nitroaromatics. |

| Palladium-based catalysts | D₂O | Suitable for late-stage deuteration of complex molecules. |

| Platinum-based catalysts | D₂O | Efficient for electron-rich aromatic rings. |

| Rhodium-based catalysts | D₂O | Applicable for ortho-deuteration of acidic aromatic compounds. |

| Ruthenium-based catalysts | D₂O | Useful for deuteration of aromatic carbonyl compounds. |

Exploration of Novel Mechanistic Applications

The substitution of hydrogen with deuterium in a molecule like 2-nitrotoluene can have a subtle but measurable effect on its chemical reactivity. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound.

By comparing the reaction rates of 2-nitrotoluene and this compound, chemists can determine whether the C-H bond is broken in the rate-determining step of a reaction. This information is invaluable for understanding the transition state of a reaction and for distinguishing between different possible reaction pathways. For example, studies on the reactions of other nitroaromatic compounds have utilized the KIE to investigate proton-transfer reactions.

Future applications of this compound in mechanistic studies could involve its use in investigating the mechanisms of atmospheric degradation of nitroaromatics, the enzymatic reactions involved in their biodegradation, and the complex chemical transformations they undergo in industrial processes. The insights gained from such studies will be crucial for developing more efficient and selective chemical processes and for better predicting the environmental fate of these compounds.

Role in Next-Generation Environmental Monitoring and Remediation Research

The use of isotopically labeled compounds as tracers is a well-established technique in environmental science. This compound and other deuterated nitroaromatics are poised to play a significant role in the next generation of environmental monitoring and remediation research.

One of the key emerging applications is in compound-specific isotope analysis (CSIA). By analyzing the isotopic composition of a contaminant at a polluted site, it is possible to track its source, transport, and transformation in the environment. For example, if this compound were to be released in a controlled manner, it could be used to trace the movement of a plume of 2-nitrotoluene contamination in groundwater.

Furthermore, deuterated compounds are instrumental in studying the biodegradation of nitroaromatic pollutants. By introducing this compound into a microbial culture or a contaminated soil sample, researchers can follow its breakdown and identify the metabolic pathways involved. This information is critical for developing and optimizing bioremediation strategies for sites contaminated with nitroaromatic compounds.

The future of environmental monitoring will likely involve the use of increasingly sophisticated isotopic tracing techniques. The combination of deuterated tracers like this compound with advanced analytical methods will provide unprecedented insights into the behavior of pollutants in the environment, leading to more effective strategies for their management and remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.